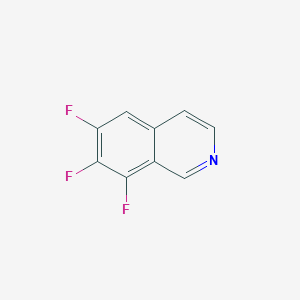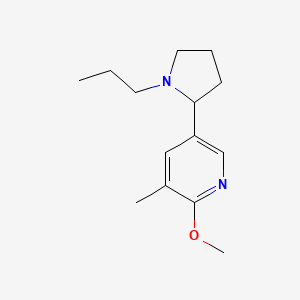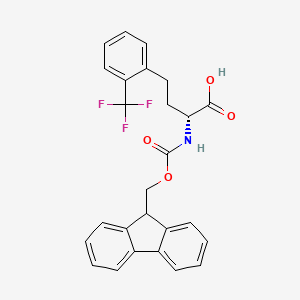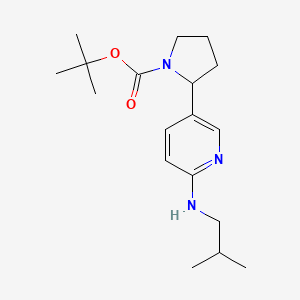![molecular formula C20H16BrNO2 B11822972 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)
6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C20H16BrNO2 and a molecular weight of 382.25 g/mol . This compound is characterized by the presence of a quinoline core substituted with a bromo group at the 6th position, an ethenyl group at the 2nd position, and a carboxylic acid group at the 4th position. The ethenyl group is further substituted with a 4-ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Ethenylation: The addition of an ethenyl group at the 2nd position of the quinoline ring.
Substitution: The substitution of the ethenyl group with a 4-ethylphenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce ethyl-substituted quinoline derivatives.
Scientific Research Applications
6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid: Similar structure but with an ethoxy group instead of an ethyl group.
6-Bromo-2-[2-(4-trifluoromethoxyphenyl)ethenyl]quinoline-4-carboxylic acid: Similar structure but with a trifluoromethoxy group instead of an ethyl group.
Uniqueness
The uniqueness of 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylphenyl group may enhance its lipophilicity and influence its interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H16BrNO2 |
|---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H16BrNO2/c1-2-13-3-5-14(6-4-13)7-9-16-12-18(20(23)24)17-11-15(21)8-10-19(17)22-16/h3-12H,2H2,1H3,(H,23,24) |
InChI Key |
XINMJXBWMGGONL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)





![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)
